3-Hexanone, 2,5-dimethyl-4-nitro-
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Overview
Description
3-Hexanone, 2,5-dimethyl-4-nitro- is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol It is a derivative of hexanone, characterized by the presence of two methyl groups and a nitro group attached to the hexanone backbone
Preparation Methods
The synthesis of 3-Hexanone, 2,5-dimethyl-4-nitro- typically involves the nitration of 2,5-dimethylhexan-3-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces the nitro group at the desired position on the hexanone molecule .
Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods could include the use of continuous flow reactors and optimized reaction conditions to achieve efficient nitration.
Chemical Reactions Analysis
3-Hexanone, 2,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can yield amines. Typical reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically results in the formation of 2,5-dimethyl-4-aminohexan-3-one.
Scientific Research Applications
3-Hexanone, 2,5-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing. It may have applications in the development of new drugs or therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hexanone, 2,5-dimethyl-4-nitro- exerts its effects depends on the specific context of its use. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the molecule. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
3-Hexanone, 2,5-dimethyl-4-nitro- can be compared with other similar compounds, such as:
2,5-Dimethyl-4-nitro-3-hexanone: Similar in structure but with different positional isomers.
2,5-Dimethyl-3-hexanone: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-Nitro-3-hexanone: Similar nitro group but different methyl group positions, leading to variations in reactivity and applications.
The uniqueness of 3-Hexanone, 2,5-dimethyl-4-nitro- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2,5-dimethyl-4-nitrohexan-3-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3 |
InChI Key |
MOADJHPMFUMYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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